Sodium 3-hydroxy-3-methylcyclobutane-1-carboxylate
Description
Properties
IUPAC Name |
sodium;3-hydroxy-3-methylcyclobutane-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O3.Na/c1-6(9)2-4(3-6)5(7)8;/h4,9H,2-3H2,1H3,(H,7,8);/q;+1/p-1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPWBOZKLXMVWHV-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(C1)C(=O)[O-])O.[Na+] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NaO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Catalytic Hydrogenation of Cyclic Ketone Esters
This method involves hydrogenating a 3-oxo-3-methylcyclobutane-1-carboxylate ester precursor using transition-metal catalysts. The patent CN107162893A details analogous hydrogenation protocols for linear β-keto esters, achieving ee values >90% with ruthenium complexes. Adapting this to cyclobutane systems involves:
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Substrate Synthesis : 3-Oxo-3-methylcyclobutane-1-carboxylate esters are prepared via [2+2] cycloaddition of α,β-unsaturated esters with alkenes under UV light.
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Asymmetric Hydrogenation : Using a ruthenium catalyst (e.g., [RuCl₂(benzene)₂] with chiral diphosphine ligands), the ketone is reduced to the (R)- or (S)-alcohol at 10–20 bar H₂ and 60–80°C.
Key Parameters :
| Parameter | Optimal Range | Impact on Yield/ee |
|---|---|---|
| Catalyst Loading | 0.0005–0.005 mol ratio | Higher loading accelerates kinetics but increases cost |
| Temperature | 60–80°C | Elevated temps improve ee but risk racemization |
| Hydrogen Pressure | 10–20 bar | Higher pressure drives completion |
Cyclization Approaches
Ring-Closing Metathesis (RCM)
RCM of diene precursors offers a route to the cyclobutane core. For example, Grubbs catalyst-mediated metathesis of dimethyl 3-hydroxy-3-methylhept-1,6-dienoate yields the cyclobutane ester, which is subsequently hydrolyzed.
Dieckmann Condensation
Intramolecular ester condensation of δ-keto diesters forms γ-lactones, which can be ring-opened to yield cyclobutane carboxylates. This method requires strict temperature control (0–10°C) to avoid side reactions.
Hydrolysis and Salt Formation
The ester intermediate is saponified to the sodium salt under alkaline conditions:
Alkaline Hydrolysis
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Workup : Activated carbon decolorization, ion-exchange resin treatment, and crystallization yield >85% pure product.
Representative Data :
| Ester Starting Material | Base Used | Yield (%) | ee (%) |
|---|---|---|---|
| Methyl ester | NaOH | 85.0 | 91.5 |
| Ethyl ester | KOH | 88.2 | 92.8 |
Industrial Production Considerations
Scale-up challenges include catalyst recycling and waste minimization. The patent CN107162893A highlights:
Scientific Research Applications
Chemistry: Sodium 3-hydroxy-3-methylcyclobutane-1-carboxylate is used as a building block in organic synthesis
Biology: In biological research, this compound is studied for its potential effects on cellular processes. Its ability to interact with biological molecules makes it a candidate for drug development and biochemical studies.
Medicine: The compound’s derivatives are explored for their therapeutic potential. Research is ongoing to determine its efficacy in treating various medical conditions, including metabolic disorders and inflammation.
Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and polymers. Its stability and reactivity make it valuable in manufacturing processes.
Mechanism of Action
The mechanism of action of sodium 3-hydroxy-3-methylcyclobutane-1-carboxylate involves its interaction with specific molecular targets. The hydroxyl and carboxylate groups can form hydrogen bonds and ionic interactions with proteins and enzymes, affecting their function. The cyclobutane ring can also influence the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Similar Cyclobutane Carboxylate Derivatives
The following tables and analysis highlight structural, physicochemical, and functional differences between the target compound and its analogs.
Table 1: Structural and Molecular Comparison
*Calculated based on parent acid (C₆H₁₀O₃) with sodium substitution.
Key Structural Insights:
- Sodium Salt vs. Esters : The ionic carboxylate group in the target compound enhances hydrophilicity compared to methyl/ethyl esters, which are more lipophilic .
- Hydroxyl/Hydroxymethyl (in ): Facilitate hydrogen bonding, improving solubility and interaction with biological targets. Oxo Group (in ): Increases electrophilicity, making the compound reactive in ketone-specific reactions.
Key Physicochemical Insights:
- Stability : Compounds with trifluoromethyl or methylene groups (e.g., ) may require refrigeration (2–8°C) to prevent decomposition.
- Purity : High-purity analogs (≥97%) are prioritized for synthetic applications to minimize side reactions .
Table 3: Functional and Application Differences
Application Insights:
- Pharmaceutical Relevance : Hydroxyl and carboxylate groups (target compound) are common in bioactive molecules, suggesting utility in drug design.
- Material Science: Methylene-substituted esters (e.g., ) may serve as monomers for cyclobutane-containing polymers.
Biological Activity
Sodium 3-hydroxy-3-methylcyclobutane-1-carboxylate is a compound with significant biological activity, primarily due to its unique structural features and functional groups. This article explores its biological mechanisms, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
This compound has a molecular formula of and a molecular weight of approximately 144.17 g/mol. The compound features a cyclobutane ring with a hydroxyl group and a carboxylate functional group, which contribute to its reactivity and potential interactions with biological systems.
| Property | Value |
|---|---|
| Molecular Formula | C₆H₉NaO₃ |
| Molecular Weight | 144.17 g/mol |
| Functional Groups | Hydroxyl, Carboxylate |
| Structural Features | Cyclobutane Ring |
Mechanisms of Biological Activity
The biological activity of this compound can be attributed to several key mechanisms:
Enzyme Interaction : The compound may act as a substrate or inhibitor for specific enzymes, influencing metabolic pathways. Its hydroxyl and carboxylate groups enable it to form hydrogen bonds, potentially modulating enzyme activities.
Receptor Modulation : It could interact with cellular receptors, altering signaling pathways that affect cell function and behavior. This interaction may lead to changes in gene expression and cellular responses.
Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against various bacterial strains, indicating its potential as a natural antimicrobial agent.
Case Study: Antimicrobial Activity
A study investigated the antimicrobial properties of this compound against multiple bacterial strains, including Escherichia coli and Staphylococcus aureus. The results indicated significant inhibition of bacterial growth at concentrations as low as 50 µg/mL, suggesting its potential application in developing new antimicrobial agents.
Case Study: Anti-inflammatory Properties
Another study evaluated the anti-inflammatory effects of this compound using an animal model of arthritis. The results showed a marked reduction in inflammatory markers such as TNF-alpha and IL-6 after treatment with this compound, indicating its potential for treating inflammatory conditions .
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| Methyl 1-methylcyclobutane-1-carboxylate | C₆H₁₀O₂ | Lacks hydroxyl group |
| Ethyl 3-hydroxy-1-methylcyclobutane-1-carboxylate | C₇H₁₂O₃ | Similar structure but different substituents |
| Methyl 3-(hydroxymethyl)-1-methylcyclobutane-1-carboxylate | C₈H₁₄O₃ | Additional hydroxymethyl group |
The presence of both hydroxyl and carboxylate groups in this compound distinguishes it from these similar compounds, potentially leading to unique reactivity and biological properties.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for Sodium 3-hydroxy-3-methylcyclobutane-1-carboxylate, and what key reaction conditions are required?
- Methodology : Synthesis typically involves two stages:
Esterification : Cyclobutanone derivatives are esterified using methanol under acidic catalysis (e.g., H₂SO₄ or HCl) at reflux conditions to form methyl 3-hydroxy-3-methylcyclobutane-1-carboxylate .
Hydrolysis : The methyl ester is hydrolyzed under basic conditions (e.g., NaOH) to yield the carboxylate salt, followed by ion exchange to isolate the sodium form.
- Critical Parameters : Temperature control during cyclization (~80–100°C), stoichiometric ratios of trifluoromethylating agents (if applicable), and pH adjustment during hydrolysis .
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?
- Analytical Workflow :
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substituent positions and ring conformation (e.g., hydroxy and methyl group coupling patterns) .
- Infrared Spectroscopy (IR) : Identifies functional groups (O-H stretch at ~3200–3600 cm⁻¹, carboxylate C=O at ~1600–1700 cm⁻¹) .
- Mass Spectrometry (MS) : Validates molecular weight (e.g., ESI-MS for sodium adduct detection) .
- High-Performance Liquid Chromatography (HPLC) : Monitors purity and resolves synthetic byproducts (C18 column, acetonitrile/water mobile phase) .
Q. How do the hydroxy and methyl groups influence the compound’s physicochemical properties?
- Key Effects :
- Hydrogen Bonding : The hydroxy group enhances solubility in polar solvents and facilitates interactions with biological targets (e.g., enzymes) .
- Steric Hindrance : The methyl group restricts conformational flexibility of the cyclobutane ring, impacting reactivity in substitution or oxidation reactions .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported reaction yields when using different catalysts (e.g., H₂SO₄ vs. HCl)?
- Methodological Approach :
Kinetic Studies : Compare reaction rates under controlled conditions (temperature, solvent) to identify catalyst-specific activation energies .
Byproduct Analysis : Use LC-MS to detect intermediates (e.g., over-oxidation products) that may reduce yields with certain catalysts .
Computational Modeling : Density Functional Theory (DFT) simulations predict catalyst interactions with the cyclobutane ring, guiding optimal selection .
Q. What challenges arise in elucidating the three-dimensional structure of this compound, and how can they be addressed?
- Structural Challenges :
- Ring Strain : Cyclobutane’s square geometry induces angle strain, complicating X-ray crystallography.
- Solution : Use low-temperature crystallography or synchrotron radiation to improve diffraction quality. Alternatively, employ NOESY NMR to infer spatial proximity of substituents .
- Advanced Techniques : Pair experimental data with molecular dynamics simulations to model conformational preferences .
Q. What strategies optimize reaction conditions to minimize byproducts during large-scale synthesis?
- Design of Experiments (DOE) :
- Variables : Test solvent polarity (e.g., THF vs. DMF), temperature gradients, and catalyst loading .
- Response Surface Methodology (RSM) : Statistically identify optimal parameters for maximizing yield and purity .
Data Interpretation and Application
Q. How does the sodium carboxylate form enhance biological activity compared to its ester precursors?
- Mechanistic Insight : The carboxylate group improves water solubility and bioavailability, enabling stronger ionic interactions with target proteins (e.g., enzyme active sites) .
- Validation : Compare IC₅₀ values of the sodium salt versus methyl ester in enzyme inhibition assays .
Q. What synthetic modifications can stabilize the cyclobutane ring for in vivo applications?
- Approaches :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
